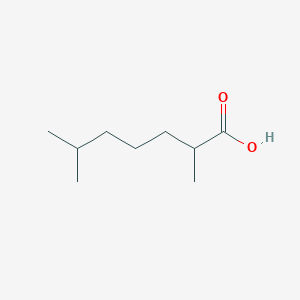
2,6-二甲基庚酸
描述
2,6-Dimethylheptanoic acid is a simple natural product derived in animal tissues from the metabolism of phytol by the oxidation of phytanic acid . It has a molecular formula of C9H18O2 and a molecular weight of 158.2380 .
Molecular Structure Analysis
The molecular structure of 2,6-Dimethylheptanoic acid is represented by the InChI code:InChI=1S/C9H18O2/c1-7(2)5-4-6-8(3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11) . Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dimethylheptanoic acid include a molecular weight of 158.2380 .科学研究应用
代谢和生化过程
2,6-二甲基庚酸在各种代谢和生化过程中发挥作用。研究表明,类似于2,6-二甲基庚酸的化合物,如3,6-二甲基辛酸和2,4-二甲基庚酸,会经历复杂的代谢转化。例如,3,6-二甲基辛酸首先通过α-氧化在豚鼠肾脏切片中降解为2,5-二甲基庚酸,然后通过β-氧化转化为3-甲基戊酸 (Stokke, 1969)。此外,已经在大鼠中研究了2,4-二甲基庚酸,显示其氧化速率较丙酸慢,并且在肝糖原形成中作为前体的作用(Miller & Tannenbaum, 1968)。
化学合成和催化
2,6-二甲基庚酸及其衍生物被用于化学合成和催化。一项研究描述了利用脂肪酶催化的光学分辨合成5-氧代-(3S)-羟基-4,4-二甲基庚酸,epothilone A的一个片段 (Shioji et al., 2001)。这突显了该化合物在合成复杂有机分子中的作用。
环境和毒理学研究
环境和毒理学研究也涉及与2,6-二甲基庚酸相关的化合物。例如,对类似结构的2,6-二甲基苯胺的降解在Fenton过程中进行了研究,识别了各种中间体并提出了一个氧化途径(Masomboon et al., 2009)。
香料材料中的应用
已经审查了2,6-二甲基庚酸衍生物作为香料成分的用途。例如,与2,6-二甲基庚酸结构相关的2,6-二甲基-2-庚醇和2,6-二甲基-4-庚醇已经评估其作为香料材料的毒理学和皮肤安全性(Mcginty et al., 2010)。
安全和危害
作用机制
Target of Action
2,6-Dimethylheptanoic acid is a methyl-branched chain fatty acid
Biochemical Pathways
2,6-Dimethylheptanoic acid is a metabolite of the bacterium Nocardia cyriacigeorgica . This bacterium has been shown to degrade and utilize a broad range of hydrocarbons . The metabolic pathways of these hydrocarbons were elucidated by identifying metabolites in cell-free extracts . .
属性
IUPAC Name |
2,6-dimethylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(2)5-4-6-8(3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAPKSVKYITQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70975574 | |
| Record name | 2,6-Dimethylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylheptanoic acid | |
CAS RN |
60148-94-9 | |
| Record name | 2,6-Dimethylheptanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060148949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,6-Dimethylheptanoic acid emerge in the context of fatty acid oxidation disorders?
A: 2,6-Dimethylheptanoic acid (dMC7) is a medium branched-chain fatty acid (MCFA) that has shown potential as an anaplerotic therapy for fatty acid oxidation disorders. [] These disorders disrupt the body's ability to break down fatty acids for energy, leading to serious health problems.
Q2: How does dMC7 differ in its effects from the clinically used triheptanoin (C7)?
A: Research suggests that dMC7, along with other MCFAs like 6-amino-2,4-dimethylheptanoic acid (AdMC7) and 4,8-dimethylnonanoic acid (dMC9), can more effectively improve the profile of tricarboxylic acid cycle (TCA) intermediates compared to C7 in cells with deficient fatty acid β-oxidation. [] This improved TCA cycle profile suggests a more efficient energy production pathway.
Q3: What specific metabolic improvements have been observed with dMC7 treatment in deficient cell lines?
A: In a study using fibroblasts from patients with various fatty acid oxidation disorders, dMC7 treatment led to increased levels of several key TCA cycle intermediates. Notably, succinate levels were higher in cells deficient in carnitine palmitoyltransferase II (CPT II) and very long-chain acyl-CoA dehydrogenase (VLCAD). Additionally, malate and glutamate levels were consistently higher in VLCAD, LCHAD, TFP, and CPT II deficient cells treated with dMC7 compared to C7. []
Q4: Besides its potential therapeutic applications, how else has dMC7 been studied?
A: 2,6-Dimethylheptanoic acid has also been identified as a metabolite in the bacterial degradation of pristane, a branched-chain alkane found in crude oil. [] This highlights the compound's role in biological systems beyond human metabolism.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



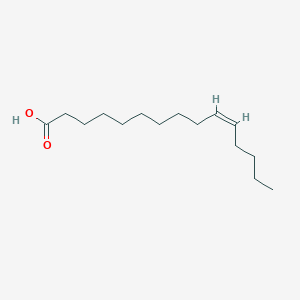
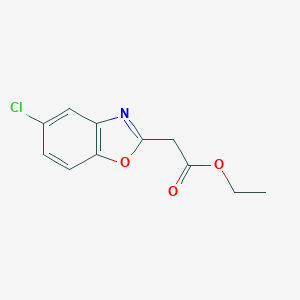
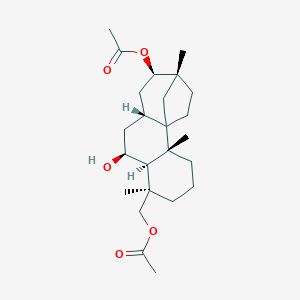
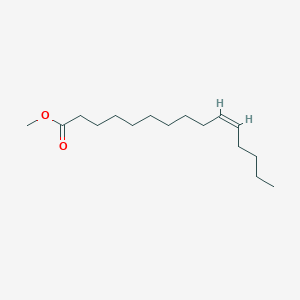


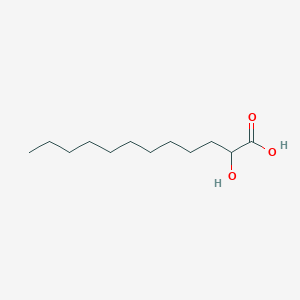
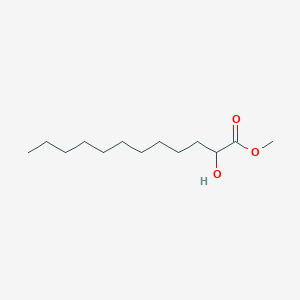
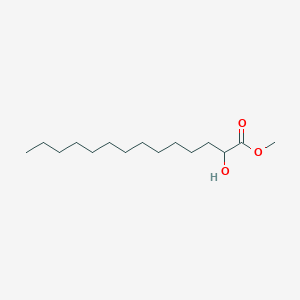
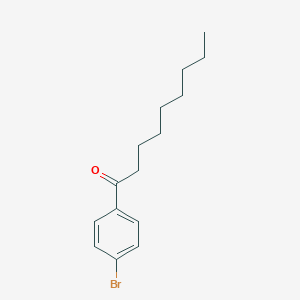
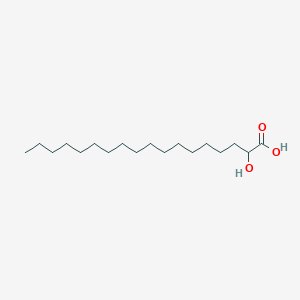
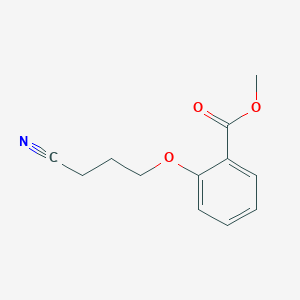

![3-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B164391.png)